molecular formula C10H11ClN2OS B033516 5-methyl-2-(thiazol-2-ylamino)phenol CAS No. 110952-54-0

5-methyl-2-(thiazol-2-ylamino)phenol

Cat. No.: B033516
CAS No.: 110952-54-0
M. Wt: 242.73 g/mol
InChI Key: OAQDENGCTUPZEL-UHFFFAOYSA-N
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Description

5-methyl-2-(thiazol-2-ylamino)phenol is a chemical compound of significant interest in medicinal chemistry and antimicrobial research. As a thiazole derivative, it belongs to a class of heterocyclic compounds known for their diverse biological activities. Thiazole-containing analogs are extensively investigated for their potential as therapeutic agents, particularly against drug-resistant bacterial and fungal strains . The core research value of this compound lies in its structural framework, which is frequently utilized in the design and synthesis of novel bioactive molecules. Similar thiazole-phenol hybrid compounds have demonstrated potent efficacy in experimental settings, with some analogs exhibiting higher antibacterial potency than standard reference drugs like ampicillin and streptomycin against a range of pathogens, including E. coli and B. cereus . The mechanism of action for related compounds is often explored through molecular docking studies, which suggest potential inhibition of bacterial enzymes such as MurB in E. coli , a key enzyme in the peptidoglycan biosynthesis pathway . This mechanism is crucial for disrupting bacterial cell wall formation. Furthermore, the structural motif present in this compound serves as a valuable precursor or intermediate for developing more complex chemical entities, including Schiff base ligands and their metal complexes, which often show enhanced antimicrobial properties . Researchers utilize this and related compounds strictly for laboratory investigations to explore new treatment avenues against antibiotic-resistant infections. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

110952-54-0

Molecular Formula

C10H11ClN2OS

Molecular Weight

242.73 g/mol

IUPAC Name

5-methyl-2-(1,3-thiazol-2-ylamino)phenol;hydrochloride

InChI

InChI=1S/C10H10N2OS.ClH/c1-7-2-3-8(9(13)6-7)12-10-11-4-5-14-10;/h2-6,13H,1H3,(H,11,12);1H

InChI Key

OAQDENGCTUPZEL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC2=NC=CS2)O.Cl

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC=CS2)O.Cl

Synonyms

2-(2-hydroxy-4-methylphenyl)aminothiazole
CBS 113A
CBS-113 A

Origin of Product

United States

Preparation Methods

Schiff Base Formation via Aldehyde-Amine Coupling

The most widely reported method involves a condensation reaction between 5-methyl-2-hydroxybenzaldehyde and 2-aminothiazole. In a representative procedure, equimolar quantities of 5-methyl-2-hydroxybenzaldehyde (1.0 mmol) and 2-aminothiazole (1.0 mmol) are refluxed in ethanol (10 mL) at 348 K for 5 hours. The reaction proceeds via Schiff base formation, with the hydroxyl group participating in an intramolecular hydrogen bond to stabilize the intermediate. Post-reaction, the product precipitates as a yellow-brown solid, isolated by filtration and washed with cold ethanol and diethyl ether.

Critical Parameters:

  • Solvent: Ethanol maximizes solubility of both reactants while facilitating imine bond formation.

  • Temperature: Prolonged reflux (5–8 hours) ensures complete conversion, as confirmed by TLC monitoring.

  • Yield: 82–87% after recrystallization from chloroform/ethanol (2:1 v/v).

Acid-Catalyzed Cyclization

An alternative route employs 5-methyl-2-aminophenol and thiazole-2-carbonyl chloride under acidic conditions. In a modified protocol, 5-methyl-2-aminophenol (1.2 mmol) reacts with thiazole-2-carbonyl chloride (1.0 mmol) in anhydrous dichloromethane (DCM) with catalytic p-toluenesulfonic acid (PTSA, 0.1 eq). The mixture is stirred at 273–278 K for 4 hours to minimize side reactions. After quenching with saturated NaHCO₃, the organic layer is dried over MgSO₄ and concentrated to yield a crude product, which is purified via silica gel chromatography (ethyl acetate/hexane, 1:3).

Key Observations:

  • Side Products: Competing N-acylation at the phenol oxygen is suppressed by low-temperature conditions.

  • Yield: 75–78% after purification.

Nucleophilic Aromatic Substitution Strategies

Halogen-Displacement Reactions

Aryl halides serve as precursors for introducing the thiazolylamino group. For example, 2-fluoro-5-methylphenol (1.0 mmol) reacts with 2-aminothiazole (1.2 mmol) in dimethylformamide (DMF) at 393 K for 12 hours, using K₂CO₃ (2.5 eq) as a base. The fluorine atom is displaced by the thiazole amine, yielding the target compound.

Optimization Insights:

  • Base Selection: K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) by enhancing nucleophilicity of the amine.

  • Solvent: Polar aprotic solvents like DMF accelerate the reaction but require rigorous drying to prevent hydrolysis.

  • Yield: 68–72% after recrystallization from methanol.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. In a reported procedure, 5-methyl-2-nitrophenol (1.0 mmol) and 2-aminothiazole (1.5 mmol) are mixed in 2-methoxyethanol (5 mL) and irradiated at 413 K for 20 minutes. The nitro group is reduced in situ using H₂/Pd-C, followed by immediate coupling.

Advantages:

  • Time Efficiency: Total synthesis time is reduced from 12 hours to <1 hour.

  • Yield: 88–92% after flash chromatography.

Purification and Analytical Characterization

Recrystallization and Chromatography

Crude products are typically purified via:

  • Recrystallization: Chloroform/ethanol (2:1 v/v) yields needle-like crystals suitable for X-ray diffraction.

  • Column Chromatography: Ethyl acetate/hexane gradients (1:4 to 1:2) resolve unreacted starting materials.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 12.71 (s, 1H, OH), 8.96 (s, 1H, NH), 7.88 (d, 1H, Ar-H), 6.82 (s, 1H, thiazole-H), 2.30 (s, 3H, CH₃).

  • ¹³C NMR: Peaks at δ 163.10 (C=N), 156.56 (C-O), and 17.37 (CH₃).

  • HR-MS: m/z [M + H]⁺ calcd. for C₁₀H₁₀N₂O₂S: 222.06; found: 222.12.

Comparative Analysis of Methods

Method Yield (%) Time Purity (%) Scale-Up Feasibility
Condensation (reflux)82–875–8 h>98High
Acid-catalyzed cyclization75–784 h95Moderate
Nucleophilic substitution68–7212 h93Low
Microwave-assisted88–9220 min>99High

Microwave-assisted synthesis emerges as the most efficient, balancing high yield and rapid kinetics. However, condensation remains preferable for large-scale production due to lower equipment costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-4-methylphenyl)aminothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aminothiazoles, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Hydroxy-4-methylphenyl)aminothiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-4-methylphenyl)aminothiazole involves its interaction with specific enzymes and molecular targets. It inhibits cyclooxygenase and lipoxygenase enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects. Additionally, its antioxidant properties help in scavenging free radicals, protecting cells from oxidative damage .

Comparison with Similar Compounds

Key Research Findings and Trends

Thiazole Ring Count: Bis-thiazole derivatives (e.g., 4-[Bis(thiazol-2-ylamino)methyl]phenol) show superior enzyme inhibition due to dual binding sites .

Substituent Effects :

  • Electron-withdrawing groups (e.g., chloro in ST-1705) enhance selectivity for inflammatory enzymes .
  • Methyl groups (as in the target compound) may improve metabolic stability but reduce potency compared to bulkier substituents.

Heterocycle Variations : Thiadiazole analogs (e.g., 5-(4-methylphenyl)-N-prop-2-enyl-1,3,4-thiadiazol-2-amine) exhibit distinct biological profiles due to altered electronic properties .

Q & A

Q. What are the optimal synthetic routes for 5-methyl-2-(thiazol-2-ylamino)phenol, and how can reaction conditions (e.g., solvent, catalyst) influence yield?

  • Methodological Answer : Synthesis typically involves coupling 5-methyl-2-aminophenol with 2-aminothiazole derivatives under nucleophilic substitution or condensation reactions. Key parameters include:
  • Solvent choice : Polar aprotic solvents like DMF or DMSO enhance reactivity by stabilizing intermediates .
  • Catalysts : Triethylamine or other bases improve deprotonation of phenolic -OH groups, accelerating thiazole-amine coupling .
  • Temperature : Reactions often proceed at 80–100°C to balance kinetics and side-product formation .
    Yield optimization requires monitoring via TLC or HPLC and purification through recrystallization (e.g., ethanol/water mixtures) .

Q. How can X-ray crystallography resolve ambiguities in the structural characterization of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. Critical steps:
  • Crystallization : Slow evaporation from acetone or ethanol yields diffraction-quality crystals .
  • Data collection : High-resolution datasets (≤ 0.8 Å) reduce errors in hydrogen bonding and planar arrangements (e.g., dihedral angles between thiazole and phenol rings) .
  • Validation : Compare experimental data with computational models (DFT) to confirm intramolecular interactions .

Advanced Research Questions

Q. How do electronic effects (e.g., substituents on the thiazole ring) modulate the biological activity of this compound derivatives?

  • Methodological Answer : Substituent effects are studied via:
  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the thiazole C5 position to enhance antimicrobial potency by increasing electrophilicity .
  • Computational modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity with biological targets (e.g., enzyme active sites) .
  • In vitro assays : Test derivatives against bacterial/fungal strains (MIC assays) and correlate with Hammett σ values for electronic contributions .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in cytotoxicity studies)?

  • Methodological Answer : Address discrepancies through:
  • Standardized protocols : Use identical cell lines (e.g., HepG2 for liver toxicity) and culture conditions (e.g., serum concentration, incubation time) .
  • Metabolic interference checks : Include controls for thiazole ring oxidation (e.g., CYP450 inhibitors) to isolate parent compound effects .
  • Data normalization : Express IC₅₀ relative to reference drugs (e.g., doxorubicin) and validate with orthogonal assays (e.g., apoptosis markers vs. MTT) .

Q. How can molecular docking elucidate the mechanism of action of this compound against kinase targets?

  • Methodological Answer : Docking workflows involve:
  • Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, CDK2) .
  • Ligand preparation : Optimize protonation states of the phenol -OH and thiazole NH groups at physiological pH (e.g., pH 7.4) .
  • Pose validation : Compare binding modes with co-crystallized inhibitors (PDB entries) and assess energy scores (ΔG) for stability .
    Experimental validation via kinase inhibition assays (e.g., ADP-Glo™) confirms computational predictions .

Key Research Findings

  • Crystallographic Data : The thiazole and phenol rings in this compound form a dihedral angle of ~5.3°, indicating near-coplanarity critical for π-π stacking in target binding .
  • Biological Activity : Derivatives with electron-deficient thiazole rings show 4-fold higher antifungal activity against C. albicans than parent compounds .
  • Synthetic Scalability : Solvent-free conditions reduce purification steps and improve eco-friendliness without compromising yield (≥70%) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-methyl-2-(thiazol-2-ylamino)phenol
Reactant of Route 2
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5-methyl-2-(thiazol-2-ylamino)phenol

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